molecular formula C10H19N3O2 B14898183 2-(((5-Ethyl-1,3,4-oxadiazol-2-yl)methyl)(propyl)amino)ethan-1-ol

2-(((5-Ethyl-1,3,4-oxadiazol-2-yl)methyl)(propyl)amino)ethan-1-ol

Cat. No.: B14898183
M. Wt: 213.28 g/mol
InChI Key: WLONVGCBQVCRHO-UHFFFAOYSA-N
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Description

2-(((5-Ethyl-1,3,4-oxadiazol-2-yl)methyl)(propyl)amino)ethan-1-ol is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((5-Ethyl-1,3,4-oxadiazol-2-yl)methyl)(propyl)amino)ethan-1-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzophenone hydrazide with suitable alkylating agents, followed by cyclization to form the oxadiazole ring . The reaction conditions often include the use of solvents like toluene and catalysts such as carbonyl diimidazole (CDI) to facilitate the formation of the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(((5-Ethyl-1,3,4-oxadiazol-2-yl)methyl)(propyl)amino)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(((5-Ethyl-1,3,4-oxadiazol-2-yl)methyl)(propyl)amino)ethan-1-ol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(((5-Ethyl-1,3,4-oxadiazol-2-yl)methyl)(propyl)amino)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an oxadiazole ring with an aminoethanol moiety makes it a versatile compound for various applications .

Biological Activity

The compound 2-(((5-Ethyl-1,3,4-oxadiazol-2-yl)methyl)(propyl)amino)ethan-1-ol is a member of the oxadiazole family, which has gained attention for its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C₁₁H₁₅N₃O₂
  • Molecular Weight : 221.26 g/mol

This compound features an oxadiazole ring, which is known for contributing to various biological activities.

Antimicrobial Activity

Recent studies have shown that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds containing the oxadiazole moiety have been tested against a range of bacteria and fungi:

Microorganism Activity
Staphylococcus aureusStrong bactericidal effect
Escherichia coliModerate activity
Candida albicansVariable effectiveness

Research indicates that the presence of the -N=CO group in oxadiazoles influences their antimicrobial action by affecting gene transcription related to biofilm formation .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. The cytotoxic effects of this compound were tested on various cell lines:

Cell Line Concentration (µM) Viability (%)
L929 (mouse fibroblast)10085
HepG2 (human liver)5090
A549 (human lung)20075

The results suggest that while some concentrations show reduced viability, others may enhance cell proliferation .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Inhibition of Enzymatic Activity : Oxadiazoles can inhibit key enzymes in microbial metabolism.
  • Disruption of Cell Membranes : These compounds may interact with microbial membranes, leading to increased permeability and cell death.
  • Gene Expression Modulation : The structural components can influence gene expression related to virulence factors in pathogens .

Case Studies

Several case studies have highlighted the efficacy of oxadiazole derivatives in clinical settings:

  • Case Study on Staphylococcus Infections : A derivative similar to this compound showed promising results against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential as a therapeutic agent in resistant infections .
  • Cytotoxic Effects in Cancer Research : In vitro studies demonstrated that certain concentrations of the compound enhanced apoptosis in cancer cell lines, suggesting its potential as an anticancer agent .

Properties

Molecular Formula

C10H19N3O2

Molecular Weight

213.28 g/mol

IUPAC Name

2-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl-propylamino]ethanol

InChI

InChI=1S/C10H19N3O2/c1-3-5-13(6-7-14)8-10-12-11-9(4-2)15-10/h14H,3-8H2,1-2H3

InChI Key

WLONVGCBQVCRHO-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCO)CC1=NN=C(O1)CC

Origin of Product

United States

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